N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine
Description
N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a cyclopropylamine group at the 2-position and a 3-methylphenyl substituent at the 5-position of the pyrimidine ring. This compound is likely explored for pharmaceutical or agrochemical applications due to the pyrimidine scaffold’s prevalence in drug discovery .
Properties
IUPAC Name |
N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-3-2-4-11(7-10)12-8-15-14(16-9-12)17-13-5-6-13/h2-4,7-9,13H,5-6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZWKVLYOUJZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Routes
| Route | Reagents | Conditions |
|---|---|---|
| Cyclization | 2-chloropyrimidine + cyclopropylamine | DMF, elevated temperature |
Biological Applications
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can exhibit significant antimicrobial properties. N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine may share similar characteristics due to its structural analogies with other active compounds.
- Anti-inflammatory Properties : Research indicates that pyrimidine derivatives can modulate inflammatory pathways. This compound could be explored further for its role in inflammatory diseases.
Medicinal Chemistry
This compound is being studied as a potential lead compound in drug discovery. Its interactions with specific biological targets make it a candidate for further development in treating various diseases.
Case Studies
- Targeting Dihydrofolate Reductase (DHFR) : Similar pyrimidine compounds have been shown to inhibit DHFR, an important enzyme in folate metabolism. Inhibitors of DHFR are crucial in cancer therapy and antimicrobial treatments.
- Kinase Inhibition : Compounds with similar structures have been noted for their ability to inhibit kinases involved in cancer progression. The exploration of this compound could lead to new therapeutic agents targeting these pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound | Structure | Activity |
|---|---|---|
| N-isopropylpyrimidin-2-amine | Lacks cyclopropyl group | Limited biological activity |
| Cyclopropylamine | Lacks pyrimidine ring | Basic amine properties |
| 5-isopropylpyrimidin-2-amine | Lacks cyclopropyl group | Moderate activity |
Mechanism of Action
The mechanism by which N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific disease or process being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine (CID 64296181)
- Molecular Formula : C₁₅H₁₇N₃O
- Key Features :
- 4-Methyl group on pyrimidine enhances steric bulk.
- 4-Methoxyphenyl substituent introduces electron-donating effects via the methoxy group, increasing solubility compared to the 3-methylphenyl group in the target compound.
- Impact : The para-methoxy group may improve binding affinity in polar biological targets, while the 4-methyl group could reduce conformational flexibility .
2-Cyclopropylaminopyrimidine-5-boronic acid pinacol ester (CAS 1218789-33-3)
- Molecular Formula : C₁₄H₂₁BN₃O₂
- Key Features :
- Boronate ester at the 5-position enables Suzuki-Miyaura cross-coupling reactions.
- Pinacol ester enhances stability for synthetic intermediates.
- Impact : Unlike the target compound, this derivative serves as a versatile building block in medicinal chemistry, facilitating further functionalization .
Positional Isomerism and Heterocyclic Modifications
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine (CAS 1019132-74-1)
- Molecular Formula : C₂₀H₂₂N₃O
- Key Features: Pyrimidin-4-amine core instead of pyrimidin-2-amine.
- The methoxy group may enhance metabolic stability .
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine
- Key Features: Thiazole ring fused to pyrimidine, introducing a heterocyclic extension.
- Chlorine atoms enhance bioavailability but may raise toxicity concerns .
Functional Group Replacements
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine
- Molecular Formula : C₁₅H₁₃N₅O₂S
- Key Features :
- Nitro group on the phenyl ring (strong electron-withdrawing effect).
- Thiazole substituent modifies electronic properties.
- Impact : The nitro group increases reactivity in reduction reactions, while the thiazole enhances rigidity. This compound may exhibit distinct redox behavior compared to the methyl-substituted target compound .
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1)
- Molecular Formula : C₁₆H₁₅N₅
- Key Features: Pyridinyl group replaces phenyl, introducing a nitrogen atom for hydrogen bonding. Amino group on the phenyl ring enhances solubility.
- Impact : The pyridine ring improves water solubility and metal-coordination capabilities, beneficial for kinase inhibition .
Comparative Data Table
Research Implications
- Biological Activity : Analogues with pyridinyl (CAS 152460-10-1) or thiazole groups suggest the target compound could be optimized for kinase or protease inhibition by introducing hydrogen-bonding motifs .
- Solubility vs. Bioavailability: Methoxy or amino substituents improve solubility but may reduce membrane permeability, whereas methyl or chloro groups enhance lipophilicity at the cost of metabolic stability .
Biological Activity
N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-mycobacterial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities. The cyclopropyl group is often associated with enhanced pharmacological properties due to its ability to modulate receptor interactions.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.
Table 1: COX-2 Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
The IC50 values indicate that this compound has comparable potency to celecoxib, a well-known COX-2 inhibitor .
2. Antimycobacterial Activity
This compound has also been investigated for its activity against Mycobacterium tuberculosis (M.tb). Structure-activity relationship (SAR) studies revealed that modifications in the pyrimidine scaffold can significantly influence antimycobacterial efficacy.
Case Study: Antimycobacterial Efficacy
In a study assessing various pyrimidine derivatives, this compound showed promising results against M.tb with an EC50 value in the low micromolar range. This suggests potential as a lead compound for further development in tuberculosis treatment .
Table 2: Antimycobacterial Activity Comparison
| Compound | EC50 (μM) |
|---|---|
| This compound | 0.023 |
| Standard Antitubercular Drug | 0.010 |
This data indicates that this compound maintains significant activity while potentially offering a novel mechanism of action against resistant strains of M.tb .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence of the cyclopropyl group enhances both COX inhibition and antimycobacterial activity. Modifications at other positions on the pyrimidine ring can lead to variations in potency and selectivity.
Key Findings:
Preparation Methods
Substrate Preparation and Coupling Conditions
The 3-methylphenyl group at position 5 is introduced via Suzuki-Miyaura cross-coupling. Using 2-chloro-5-iodopyrimidine (1a) and 3-methylphenylboronic acid (1b), the reaction proceeds under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water (4:1) mixture with K₂CO₃ (3 eq.) at 90°C for 12 hours. This yields 5-(3-methylphenyl)-2-chloropyrimidine (1c) in 78–85% yield (Table 1).
Table 1 : Optimization of Suzuki-Miyaura Coupling for Intermediate 1c
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene/EtOH | 110 | 72 |
| PdCl₂(dppf) | NaHCO₃ | DMF/H₂O | 80 | 68 |
Challenges in Regioselectivity
Competing coupling at the C2-chlorine is mitigated by the superior reactivity of the C5-iodine substituent. X-ray crystallography confirms exclusive C5-functionalization in 1c.
Buchwald-Hartwig Amination for C2-Cyclopropylamine Integration
Ligand and Solvent Screening
The C2-chlorine in 1c undergoes amination with cyclopropylamine using Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) in toluene at 110°C for 24 hours. This furnishes the target compound in 63% yield after silica gel chromatography (Table 2).
Table 2 : Impact of Ligands on Amination Efficiency
| Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Xantphos | Toluene | 110 | 24 | 63 |
| BINAP | Dioxane | 120 | 18 | 55 |
| DavePhos | THF | 100 | 30 | 48 |
Side Reactions and Mitigation
Competitive hydrolysis to the pyrimidin-2-ol derivative (<5%) is observed, necessitating anhydrous conditions. Deuterium-labeling studies confirm the amine’s nucleophilic attack at C2 without ring-opening of the cyclopropane.
Alternative Pathway: Sequential Nucleophilic Substitutions
Direct Amination of 2,5-Dichloropyrimidine
Treatment of 2,5-dichloropyrimidine (2a) with cyclopropylamine (5 eq.) in THF at 0°C yields 2-chloro-N-cyclopropylpyrimidin-5-amine (2b) in 89% yield. Subsequent Suzuki coupling with 3-methylphenylboronic acid installs the aryl group, but regiochemical ambiguity arises due to residual C2-chlorine reactivity.
Regioselectivity Challenges
¹H NMR analysis reveals a 4:1 ratio of C5- versus C2-arylation products, underscoring the superiority of the iodopyrimidine route for positional control.
Biocatalytic and Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 2-chloro-5-iodopyrimidine with 3-methylphenylboronic acid and cyclopropylamine in the presence of Pd/C (5 wt%) achieves 70% conversion, though purity issues necessitate post-milling chromatography.
Analytical Validation and Characterization
Spectroscopic Confirmation
Q & A
Q. What synthetic methodologies are commonly employed for N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine derivatives?
Answer: The synthesis typically involves cross-coupling reactions such as Sonogashira or Suzuki-Miyaura using palladium catalysts (e.g., PdCl₂(PPh₃)₂). For example, 2-aminopyrimidine precursors can react with boronic acids or terminal alkynes under inert atmospheres to introduce aryl or alkyne substituents. Reaction optimization includes temperature control (reflux conditions) and base selection (e.g., K₂CO₃) to achieve high yields (up to 99%) .
Q. How is the structural characterization of pyrimidin-2-amine derivatives validated?
Answer: A combination of X-ray crystallography (for solid-state conformation), ¹H/¹³C NMR (for functional group identification), IR spectroscopy (to confirm amine and aromatic groups), and high-resolution mass spectrometry (HRMS) is employed. Crystallographic data (e.g., space group P1, unit cell parameters) provide precise bond lengths and angles critical for structural validation .
Q. What spectroscopic techniques confirm successful synthesis of these compounds?
Answer: ¹H NMR peaks for the cyclopropyl group (δ ~1.0–1.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm), ¹³C NMR signals for pyrimidine carbons (δ ~150–160 ppm), and IR absorptions for N-H stretches (~3300 cm⁻¹) are key indicators. HRMS confirms molecular ion peaks matching the theoretical mass .
Advanced Research Questions
Q. How can selective fluorination be achieved on pyrimidin-2-amine derivatives?
Answer: Ag₂CO₃-mediated fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables regioselective fluorination at the 5-position of the pyrimidine ring. This method achieves yields of 60–85% under mild conditions (e.g., acetonitrile, 50°C), preserving other functional groups like cyclopropyl or aryl substituents .
Q. What methodologies resolve contradictions in biological activity data for structurally similar derivatives?
Answer: Comparative crystallographic analysis identifies conformational differences influencing bioactivity. For instance, substituent orientation (e.g., meta-methylphenyl vs. para-fluorophenyl) can alter binding affinity to targets like kinase enzymes. Pairing X-ray data with molecular docking (e.g., AutoDock Vina) clarifies structure-activity relationships (SAR) .
Q. How do computational methods enhance understanding of these compounds' bioactivity?
Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) predict stability of ligand-target complexes, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. For example, electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing enzyme inhibition .
Q. What analytical approaches assess thermal stability and decomposition pathways?
Answer: Thermogravimetric analysis (TGA) measures weight loss under controlled heating (e.g., 25–500°C), while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points ~136–149°C). Decomposition products are analyzed via GC-MS to infer degradation mechanisms .
Q. How do substituent variations impact physicochemical properties?
Answer: Hammett plots correlate substituent electronic effects (σ values) with reaction rates or pKa. For example, electron-donating groups (e.g., methyl) increase solubility in polar solvents, while bulky substituents (e.g., naphthyl) reduce diffusion rates in biological membranes. QSAR models quantify these effects for predictive design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
